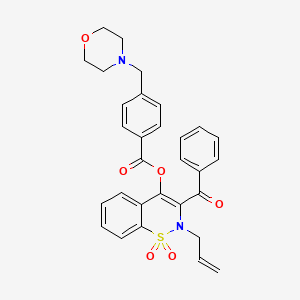![molecular formula C14H20N2O3 B11578936 Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B11578936.png)
Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxy group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl p-toluate.
Bromination: Methyl p-toluate is brominated using N-bromosuccinimide (NBS) in the presence of azobis(isobutyronitrile) (AIBN) as a radical initiator.
Substitution: The brominated intermediate is then reacted with 4-methylpiperazine to introduce the piperazine moiety.
Hydrolysis: The ester group is hydrolyzed using lithium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The hydroxy and ester groups contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Imatinib: A well-known anticancer drug that also contains a piperazine moiety.
Olanzapine: An antipsychotic medication with a similar structural framework.
Desethylsildenafil: A compound with a related piperazine structure.
Uniqueness: Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-15-5-7-16(8-6-15)10-11-3-4-13(17)12(9-11)14(18)19-2/h3-4,9,17H,5-8,10H2,1-2H3 |
Clé InChI |
NQOMEZKYNGQLCU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)butanamide](/img/structure/B11578862.png)
![6-(4-chlorophenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578867.png)

![((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B11578878.png)
![N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11578879.png)
![4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11578887.png)

![4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}butanoic acid](/img/structure/B11578897.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578903.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11578905.png)
![6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11578911.png)
![N'-[(2-methylpropanoyl)oxy]pyridine-2-carboximidamide](/img/structure/B11578922.png)
![1-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpiperidinium](/img/structure/B11578927.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11578934.png)
